4-(2-Ethylphenyl)butan-2-ol
Description
4-(2-Ethylphenyl)butan-2-ol is a secondary alcohol with a butan-2-ol backbone substituted by a 2-ethylphenyl group at the 4-position. While direct data on this compound are absent in the provided evidence, its analogs (e.g., substituted phenylbutanols) offer insights into its behavior.
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-(2-ethylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O/c1-3-11-6-4-5-7-12(11)9-8-10(2)13/h4-7,10,13H,3,8-9H2,1-2H3 |
InChI Key |
LRYQRYSCWVZIMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-Ethylphenyl)butan-2-ol involves the use of Grignard reagents. The Grignard reaction is a well-known method for forming carbon-carbon bonds and is particularly useful for synthesizing alcohols from carbonyl compounds. In this case, the reaction involves the addition of an ethylmagnesium bromide to acetophenone, followed by hydrolysis to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature, solvent, and the concentration of reagents, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethylphenyl)butan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into hydrocarbons by removing the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used to convert the alcohol into hydrocarbons.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds.
Scientific Research Applications
4-(2-Ethylphenyl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Ethylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key analogs and their molecular properties:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Group | Reference |
|---|---|---|---|---|---|---|
| 4-(2-Ethylphenyl)butan-2-ol | N/A | C₁₂H₁₈O | 178.27 (calculated) | 2-Ethylphenyl at C4 | Secondary alcohol | N/A |
| 2-(4-Chlorophenyl)butan-2-ol | 3947-53-3 | C₁₀H₁₃ClO | 184.67 | 4-Chlorophenyl at C2 | Secondary alcohol | |
| 4-Phenyl-2-butanone | 2550-26-7 | C₁₀H₁₂O | 148.20 | Phenyl at C4 | Ketone | |
| 4-(Thiazol-4-yl)butan-2-ol | 1526633-94-2 | C₇H₁₁NOS | 157.23 | Thiazole ring at C4 | Secondary alcohol | |
| 4-{4-(1-hydroxyethyl)-2-nitrophenylamino}butan-2-ol | N/A | C₁₃H₂₀N₂O₄ | 292.32 | Nitro, hydroxyethyl, methylamino groups | Secondary alcohol |
Key Observations :
- Functional Group Influence: The ketone group in 4-phenyl-2-butanone (C=O) reduces polarity compared to secondary alcohols like this compound. Ketones typically exhibit lower boiling points and higher volatility than alcohols due to weaker intermolecular hydrogen bonding .
Biological Activity
4-(2-Ethylphenyl)butan-2-ol is an organic compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound can be characterized by the following structural formula:
This compound features a butanol backbone with a 2-ethylphenyl substituent, which may influence its biological activity through various mechanisms.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, studies on structurally related compounds have demonstrated IC50 values in the nanomolar range against MCF-7 breast cancer cells, suggesting potential for further investigation into its anticancer properties .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | MDA-MB-231 | 23 |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its effects may involve interactions with cellular pathways related to apoptosis and cell cycle regulation. For instance, compounds with similar structures have been shown to disrupt tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest that it may exhibit favorable absorption and distribution characteristics, although specific data on metabolism and excretion remain limited.
Table 2: Pharmacokinetic Parameters of Similar Compounds
| Parameter | Value |
|---|---|
| Absorption | High |
| Half-life | TBD |
| Metabolism | Hepatic |
Case Studies
- Study on Antiproliferative Effects : A study investigated the effects of several butanol derivatives on human cancer cell lines. The results indicated that structural modifications significantly affected their biological activity. The study highlighted the need for further exploration of this compound in this context .
- Toxicological Assessment : Another study assessed the safety profile of structurally related compounds in animal models, providing insights into potential side effects and therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
